molecular formula C8H15NO B13343796 (S)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane

(S)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane

Cat. No.: B13343796
M. Wt: 141.21 g/mol
InChI Key: RVCZOTOVCFEDMR-SSDOTTSWSA-N
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Description

(S)-5-Methyl-7-oxa-2-azaspiro[35]nonane is a spirocyclic compound that has garnered interest in the field of medicinal chemistry This compound is characterized by its unique spirocyclic structure, which includes an oxetane ring fused to a nonane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane typically involves the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by cyclization reactions. One common method involves the use of Oxone® in formic acid to facilitate oxidative cyclization . This method is advantageous due to its efficiency and the relatively mild reaction conditions required.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

(S)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as Oxone®.

    Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions are possible, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Oxone® in formic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(S)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets. For instance, it has been shown to bind to the NAD(P)H:quinone oxidoreductase 1 (NQO1) active site, which is over-expressed in certain cancer cell lines . This binding facilitates the reduction of benzimidazolequinone and imidazobenzimidazolequinone substrates, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-5-Methyl-7-oxa-2-azaspiro[35]nonane is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms within the ring system

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

(5S)-5-methyl-7-oxa-2-azaspiro[3.5]nonane

InChI

InChI=1S/C8H15NO/c1-7-4-10-3-2-8(7)5-9-6-8/h7,9H,2-6H2,1H3/t7-/m1/s1

InChI Key

RVCZOTOVCFEDMR-SSDOTTSWSA-N

Isomeric SMILES

C[C@@H]1COCCC12CNC2

Canonical SMILES

CC1COCCC12CNC2

Origin of Product

United States

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